Product packaging for 1-Cyanonaphthalene-8-methanol(Cat. No.:)

1-Cyanonaphthalene-8-methanol

Cat. No.: B15070941
M. Wt: 183.21 g/mol
InChI Key: ZVVRMCKSAQGLGX-UHFFFAOYSA-N
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Description

1-Cyanonaphthalene-8-methanol is a chemical compound of interest in organic synthesis and materials science research. The presence of both a cyano group and a hydroxymethyl group on the naphthalene ring system makes it a potential multifunctional building block for the development of more complex molecular architectures. Researchers value this compound for its utility as a synthetic intermediate. The reactive functional groups allow for further chemical transformations; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the alcohol can be oxidized or used in condensation reactions. This versatility facilitates its application in various fields, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human consumption. Note: Specific data on applications, properties, and the mechanism of action for this exact compound is not readily available in public sources. The information provided is a general description based on its molecular structure. Please contact us for detailed technical specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B15070941 1-Cyanonaphthalene-8-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

8-(hydroxymethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H9NO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,14H,8H2

InChI Key

ZVVRMCKSAQGLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)C#N

Origin of Product

United States

Advanced Spectroscopic Interrogation and Structural Elucidation

Vibrational Spectroscopy for Characterizing Molecular Architecture

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the various vibrational modes within a molecule. The addition of the -CH₂OH group introduces new vibrational modes and influences the existing ones of the naphthalene (B1677914) core and the cyano group.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 1-Cyanonaphthalene-8-methanol is predicted to exhibit characteristic absorption bands corresponding to its distinct functional groups. A key feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding.

The presence of the cyano group (-C≡N) would be confirmed by a sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methylene group (-CH₂) would likely be observed between 2850 and 2960 cm⁻¹. Furthermore, a distinct C-O stretching vibration from the primary alcohol is anticipated in the 1050-1150 cm⁻¹ range.

Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2960
C≡N (Nitrile)2220-2240
C-O (Primary Alcohol)1050-1150

Raman Spectroscopic Studies

In a theoretical Raman spectrum of this compound, the symmetric stretching vibration of the cyano group is expected to produce a strong and sharp signal in the 2220-2240 cm⁻¹ region. The aromatic ring stretching vibrations of the naphthalene core would likely give rise to several strong bands in the 1300-1650 cm⁻¹ range. In contrast to its weak appearance in the IR spectrum, the C-H stretching of the aromatic ring should be clearly visible in the Raman spectrum. The aliphatic C-H stretching modes of the methylene group are also expected to be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), which is crucial for unambiguous structural assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton. The seven aromatic protons on the naphthalene ring would likely appear as a complex multiplet pattern in the downfield region of approximately 7.5-8.5 ppm. The chemical shift of these protons is influenced by the electron-withdrawing cyano group and the hydroxymethyl substituent.

A singlet or a slightly split signal corresponding to the two methylene protons (-CH₂) is expected to be observed further upfield, likely in the range of 4.5-5.5 ppm. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the 1.5-4.0 ppm range.

Predicted ¹H NMR Chemical Shifts for this compound
Proton Environment Predicted Chemical Shift (ppm) Multiplicity
Aromatic (7H)7.5-8.5Multiplet
Methylene (-CH₂) (2H)4.5-5.5Singlet/Doublet
Hydroxyl (-OH) (1H)1.5-4.0Broad Singlet

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide valuable information on the carbon skeleton. It is anticipated to display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbon atom of the cyano group is expected to have a chemical shift in the range of 115-125 ppm. The ten carbon atoms of the naphthalene ring would resonate in the aromatic region, typically between 120 and 140 ppm. The carbon atom of the methylene group, being attached to an oxygen atom, is predicted to appear in the downfield region of 60-70 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Environment Predicted Chemical Shift (ppm)
Naphthalene Ring (10C)120-140
Cyano (-C≡N) (1C)115-125
Methylene (-CH₂) (1C)60-70

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between adjacent protons, particularly within the complex aromatic region. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbon atoms that are two or three bonds away (HMBC), respectively. This would allow for the unambiguous assignment of all ¹H and ¹³C signals and confirm the substitution pattern on the naphthalene ring.

Photoelectron Spectroscopy for Electronic Structure Analysis

No photoelectron spectroscopy studies for this compound were identified. Research in this area has focused on 1-cyanonaphthalene mdpi.comresearchgate.netresearchgate.net.

Solid-State Spectroscopic and Diffraction Techniques

X-ray Photoelectron Spectroscopy (XPS)

The high-resolution XPS spectrum of this compound would be deconvoluted to identify the specific bonding environments of each element. The binding energies are sensitive to the chemical state of the atoms, allowing for the differentiation of atoms in different functional groups.

Expected Binding Energies:

The core level spectra of C 1s, N 1s, and O 1s would be of primary interest.

C 1s Spectrum: The carbon 1s spectrum is expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule. The aromatic carbons of the naphthalene ring would have a characteristic binding energy. The carbon atom of the nitrile group (-C≡N) would appear at a higher binding energy due to the electron-withdrawing nature of the nitrogen atom. The carbon in the methanol (B129727) group (-CH₂OH) would also have a distinct binding energy, shifted due to the attached oxygen atom.

N 1s Spectrum: The nitrogen 1s spectrum would exhibit a single peak corresponding to the nitrogen atom in the cyano group (-C≡N). The binding energy of this peak provides information about the electronic environment of the nitrile functionality.

O 1s Spectrum: The oxygen 1s spectrum is expected to show a peak corresponding to the oxygen atom in the hydroxyl group (-OH) of the methanol substituent.

Illustrative Data from Related Compounds:

To provide a context for the expected binding energies, the following table presents XPS data for functional groups found in related organic molecules. It is important to note that these are general ranges and the exact binding energies for this compound could vary.

ElementFunctional GroupTypical Binding Energy (eV)
C 1sAromatic C-C/C-H~284.8
C-O (in alcohols)~286.3
C≡N (Nitrile)~286.5 - 287.5
N 1sC≡N (Nitrile)~399.0 - 400.0
O 1sC-O-H (Alcohol)~532.8 - 533.5

This table is generated based on typical binding energies for the specified functional groups and does not represent experimental data for this compound.

Detailed Research Findings:

A comprehensive XPS study on this compound would involve acquiring survey scans to identify all present elements, followed by high-resolution scans for the C 1s, N 1s, and O 1s regions. The high-resolution spectra would then be fitted with appropriate peak models to determine the binding energies and relative atomic concentrations of each chemical state.

For instance, analysis of carbon dots functionalized with naphthalene derivatives has shown distinct C 1s peaks corresponding to C=C/C-C, C-N/C-O, and C=N/C=O species at binding energies of 284.8 eV, 286.3 eV, and 288.2 eV, respectively acs.org. Similarly, studies on other nitrogen-containing organic frameworks have identified pyridinic N at 399.8 eV, pyrrolic N at 400.7 eV, and graphitic N at 401.8 eV acs.org. These findings in related systems provide a valuable reference for what could be expected in an experimental XPS analysis of this compound.

Such an analysis would be crucial for confirming the purity of the compound, understanding the surface chemical composition, and studying its interaction with other materials, for example, in the context of surface functionalization or device fabrication.

Photophysical Characteristics and Excited State Dynamics

Electronic Absorption and Emission Spectrometry

The electronic absorption and emission spectra of cyanonaphthalene derivatives provide fundamental insights into their excited states. islandscholar.ca The first electronic transition in 1-cyanonaphthalene has been studied extensively, revealing that it corresponds to the S₀→S₁ transition, often denoted as the Lb type in Platt's notation. psu.edursc.org Unlike unsubstituted naphthalene (B1677914), the spectra of its cyano-derivatives often feature intense Condon-allowed transitions, while vibronically induced Herzberg-Teller transitions are less prominent. psu.edursc.org

Solvatochromic Effects on Spectral Bands

Solvatochromism describes the change in a substance's color, and therefore its spectral properties, with a change in solvent polarity. Studies on 1-cyanonaphthalene have shown that its absorption and fluorescence spectra are sensitive to the solvent environment. islandscholar.ca When complexed with aprotic polar solvents like acetonitrile (B52724) or diethylether in a supersonic jet, the absorption spectrum of 1-cyanonaphthalene shows two distinct bands, one red-shifted and the other blue-shifted compared to the bare molecule. ias.ac.in This is attributed to the formation of two different isomeric forms arising from specific interactions between the solvent and the cyanonaphthalene molecule. ias.ac.in The extent of these shifts depends on the nature of the solvent. For instance, the red shifts are approximately -175 cm⁻¹ in acetonitrile and -117 cm⁻¹ in diethylether, while the blue shifts are about +40 cm⁻¹ and +28 cm⁻¹, respectively. ias.ac.in

Quantum Yields and Fluorescence Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. islandscholar.ca This value, along with the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, are crucial parameters for characterizing the photophysical behavior of a fluorophore. islandscholar.canih.gov For cyanonaphthalene isomers, these properties have been determined in various solvents, including water, methanol (B129727), acetonitrile, and cyclohexane. islandscholar.ca

Studies on 1-cyanonaphthalene have revealed interesting dynamics related to its fluorescence lifetime. In a supersonic jet, 1-CNN exhibits a shorter lifetime for its 0-0 level (the lowest vibrational level of the first excited singlet state) compared to its higher vibronic levels. psu.edursc.org This unusual behavior suggests that the intersystem crossing process, a non-radiative transition to a triplet state, is more favorable from the 0-0 level, possibly due to a near-coincidence with a close-lying triplet state. psu.edursc.org

SolventQuantum Yield (Φf)Fluorescence Lifetime (τf)
WaterData not availableData not available
MethanolData not availableData not available
AcetonitrileData not availableData not available
CyclohexaneData not availableData not available
Data for 1-Cyanonaphthalene-8-methanol is not available in the provided search results. The table reflects the solvents used in studies of the parent compound, 1-cyanonaphthalene. islandscholar.ca

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. fiveable.menih.gov This can occur through various mechanisms, including electron transfer, heavy atom effects, and the formation of non-fluorescent complexes. fiveable.mersc.org

Electron Transfer Quenching Mechanisms

Photoinduced electron transfer (PET) is a common quenching mechanism where an excited fluorophore either donates or accepts an electron from a quencher molecule, leading to the formation of a radical ion pair and preventing fluorescence. fiveable.mersc.org The rate of this process is often correlated with the Gibbs free energy of the reaction, as described by the Rehm-Weller correlation. rsc.org The quenching of the excited singlet state of polycyclic aromatic hydrocarbons, including naphthalene derivatives, by organic electron acceptors like cyano- and nitrobenzenes has been investigated in polar solvents such as acetonitrile and methanol. rsc.org In many instances, when the rate constants are below the diffusion-controlled limit, they are observed to be higher in methanol than in acetonitrile. rsc.org

The fluorescence of 1-cyanonaphthalene can be quenched by electron donors. mdpi.com The efficiency of this quenching is dependent on the solvent's polarity, with the separation of the resulting ion pair being influenced by the solvent environment. psu.edu

Heavy Atom Effect

The "heavy atom effect" is a quenching mechanism where the presence of atoms with high atomic numbers (like iodine or bromine) enhances the rate of intersystem crossing from the excited singlet state to the triplet state. rsc.org This spin-orbit coupling reduces the fluorescence quantum yield. The fluorescence quenching of 1-cyanonaphthalene by iodide and bromide ions in methanol-ethanol solutions has been studied. rsc.org The mechanism of quenching by halide ions is dependent on the Gibbs free energy (ΔG) of the electron-transfer reaction. For negative ΔG values (less than -0.25 eV), the quenching is dominated by an electron-transfer mechanism. rsc.org Conversely, for positive ΔG values, the heavy atom effect is the primary quenching mechanism. rsc.org

Exciplex Formation and Dynamics

An exciplex, or excited-state complex, is a transient complex formed between a fluorophore in its excited state and another molecule in its ground state. ias.ac.in The formation of an exciplex is often characterized by a broad, red-shifted fluorescence emission compared to the monomer fluorescence. ias.ac.in

1-cyanonaphthalene is known to form exciplexes with various electron donors. For instance, when complexed with 2,3-dimethyl-2-butene (B165504) in a supersonic jet, 1-cyanonaphthalene exhibits a broad absorption band that leads to a red-shifted fluorescence, which is characteristic of exciplex emission. ias.ac.in Similarly, with 2-methyl-2-butene, a superposition of narrow bands (from the van der Waals complex) and a broad band (from the exciplex) is observed in the excitation spectrum, indicating that one of the isomeric forms of the complex crosses over to an exciplex in the excited state. ias.ac.in The formation of a gas-phase exciplex between 1-cyanonaphthalene and triethylamine (B128534) has also been reported. capes.gov.br

The study of these exciplexes provides valuable information on the geometry and dynamics of intermolecular interactions in the excited state. ias.ac.in The formation of different isomers in both the ground and excited states of 1:1 complexes of 1-cyanonaphthalene with polar solvents and electron donors has been demonstrated. ias.ac.in

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of cyanoaromatics. researchgate.net In a typical PET system, a donor (D) and an acceptor (A) are involved. Upon excitation, one of the components can either donate or accept an electron. In systems where the donor and acceptor are linked by a molecular bridge, the process is intramolecular. nih.gov

The efficiency of PET is governed by the distance between the donor and acceptor, the driving force (free energy change), and the reorganization energy of the system. In many naphthalene-based systems, PET from an electron-rich moiety to the electron-deficient naphthalene ring upon excitation leads to fluorescence quenching. researchgate.net

A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule. Cyanoaromatics like 1-cyanonaphthalene are effective photosensitizers, particularly for electron transfer reactions. Upon absorbing a photon, the 1-cyanonaphthalene molecule reaches an excited state where its electron affinity is greatly increased, making it a potent electron acceptor.

Naphthalene diimides (NDIs), which share the electron-deficient aromatic character, have demonstrated strong electron acceptor capabilities, with fluorescence quenching rates reaching diffusion limits when interacting with aromatic donors. researchgate.net This proves their capacity to initiate reactions via electron transfer. Although some naphthalene derivatives can also participate in energy transfer to produce singlet oxygen, others, like NDIs, appear to facilitate photooxidation primarily through radical chain reactions initiated by a superoxide (B77818) anion radical, formed after the initial PET step. researchgate.net

Computational studies on 1-cyanonaphthalene have provided detailed information on its radical ions. The key thermochemical data are summarized in the table below.

Property1-Cyanonaphthalene (1-CNN)Source
Adiabatic Electron Affinity (S₀ state)0.856 eV aip.org
Singlet-Triplet Energy Splitting (ΔE_ST)2.370 eV aip.org
Most Stable Deprotonated Radical Anion EA2.062 eV aip.org

These data highlight that the formation of the radical anion is an important process. The radical ions can be highly reactive, undergoing further reactions such as cyclization or fragmentation. For example, 1-CNN has been used in photocycloaddition reactions that proceed via such intermediates. aip.org

Energy Transfer Phenomena and Triplet States

Besides electron transfer, an excited photosensitizer can undergo energy transfer, typically to populate the triplet state of an acceptor molecule (triplet-triplet energy transfer). This process is crucial for reactions that proceed through a triplet-state mechanism. The formation of the triplet state in 1-cyanonaphthalene occurs via intersystem crossing (ISC) from the excited singlet state.

Studies on peri-substituted acyl pyrrolyl naphthalenes suggest that the efficiency of ISC can be influenced by solvent properties. Specifically, hydrogen bonding from protic solvents can inhibit the ISC from the π→π* singlet state to an n→π* triplet state by stabilizing the singlet state and impacting the vibronic coupling between the states. mdpi.com In naphthalene diimides, low fluorescence quantum yields and extremely short fluorescence lifetimes (5–18 ps) are attributed to very rapid and efficient intersystem crossing processes from the excited singlet state. researchgate.net This indicates that the triplet state is readily formed in these related systems. The stabilization of electrons through π resonance with the electron-accepting cyano group can also influence the singlet-triplet energy gap. aip.org

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Nitrile Functionality

The cyano group in 1-cyanonaphthalene-8-methanol is a versatile functional handle that can undergo several important transformations.

While specific studies on the hydrolysis and amidation of this compound are not extensively documented, the reactivity of the nitrile group is well-established. Acid- or base-catalyzed hydrolysis of the nitrile would be expected to yield the corresponding carboxylic acid, 8-(hydroxymethyl)naphthalene-1-carboxylic acid, or the amide, 8-(hydroxymethyl)naphthalene-1-carboxamide, as an intermediate. The reaction typically proceeds via protonation of the nitrile nitrogen followed by nucleophilic attack of water, or by direct nucleophilic attack of hydroxide (B78521) ion.

Partial hydrolysis to the amide can often be achieved under milder conditions, for instance, using certain enzymes or controlled acidic or basic conditions.

Table 1: Plausible Conditions for Hydrolysis and Amidation

TransformationReagents and ConditionsExpected Product
Full HydrolysisH₂SO₄ (aq), heat or NaOH (aq), heat8-(hydroxymethyl)naphthalene-1-carboxylic acid
AmidationH₂O₂, base or MnO₂, H₂O8-(hydroxymethyl)naphthalene-1-carboxamide

The reduction of nitriles is a common and efficient method for the synthesis of primary amines. wikipedia.org For this compound, this transformation would yield 1-(aminomethyl)-8-(hydroxymethyl)naphthalene. Several reducing agents can accomplish this conversion. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere is a widely used industrial method. wikipedia.org Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are highly effective in the laboratory for reducing nitriles to primary amines. organic-chemistry.orgyoutube.com

Table 2: Reagents for Nitrile Reduction

ReagentConditionsProduct
H₂ / Raney NiHigh pressure, solvent (e.g., ethanol)1-(aminomethyl)-8-(hydroxymethyl)naphthalene
LiAlH₄Anhydrous ether or THF, followed by aqueous workup1-(aminomethyl)-8-(hydroxymethyl)naphthalene
BH₃·THFTHF, reflux1-(aminomethyl)-8-(hydroxymethyl)naphthalene

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. savemyexams.comlibretexts.org Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate would lead to the formation of a ketone. For example, the reaction of this compound with a Grignard reagent would yield, after hydrolysis, an acylnaphthalene derivative. The choice of the Grignard reagent determines the nature of the resulting ketone.

Table 3: Nucleophilic Addition to the Nitrile Group

Nucleophile (Reagent)IntermediateFinal Product (after hydrolysis)
Grignard Reagent (RMgX)Imine salt1-acyl-8-(hydroxymethyl)naphthalene
Organolithium (RLi)Imine salt1-acyl-8-(hydroxymethyl)naphthalene

Reactions Involving the Primary Alcohol (Methanol) Functionality

The primary alcohol group (-CH₂OH) in this compound can undergo characteristic reactions such as oxidation, esterification, and etherification.

The oxidation of the primary alcohol group can lead to either the corresponding aldehyde, 1-cyanonaphthalene-8-carbaldehyde, or further to the carboxylic acid, 1-cyanonaphthalene-8-carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally oxidize the primary alcohol directly to the carboxylic acid.

Table 4: Oxidation of the Primary Alcohol

Oxidizing AgentConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)1-cyanonaphthalene-8-carbaldehyde
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)1-cyanonaphthalene-8-carbaldehyde
Potassium Permanganate (KMnO₄)Basic solution, heat1-cyanonaphthalene-8-carboxylic acid
Chromic Acid (Jones Reagent)Acetone1-cyanonaphthalene-8-carboxylic acid

The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) is often more efficient.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Table 5: Esterification and Etherification Reactions

ReactionReagentsProduct
Fischer EsterificationR-COOH, H⁺ catalyst, heat8-(acyloxymethyl)-1-cyanonaphthalene
AcylationR-COCl, pyridine8-(acyloxymethyl)-1-cyanonaphthalene
Williamson Ether Synthesis1. NaH; 2. R-X1-cyano-8-(alkoxymethyl)naphthalene

Photochemical Transformations and Cycloadditions

The photochemistry of this compound is dominated by the electron-accepting nature of the cyanonaphthalene core, which readily engages in photoinduced electron transfer (PET) processes and cycloaddition reactions.

The photoexcitation of cyanonaphthalenes in the presence of unsaturated systems like furans can lead to highly regioselective [4+4] photocycloaddition reactions. rsc.orgpsu.edu The presence of a hydroxyl group, as in this compound, plays a pivotal role in this selectivity. Hydrogen bonding between the hydroxyl group of one reactant and the cyano group of the naphthalene (B1677914) in the excited state directs the approach of the reactants, leading to specific regio- and stereoisomers. rsc.org

For instance, the photoreaction between 1-cyanonaphthalene and 2-furanmethanol yields [4+4] photocycloadducts and caged compounds with a high degree of regioselectivity. rsc.org This is attributed to the pre-organization of the reactants via hydrogen bonding. It is proposed that differences in the dipole moments of the excited states of various cyanonaphthalenes also contribute to the observed regioselectivities. psu.edu

Table 1: Products of Photocycloaddition between Cyanonaphthalenes and Furanmethanols

Reactants Major Product Types Basis of Selectivity
1-Cyanonaphthalene and 2-Furanmethanol [4+4] Photocycloadducts, Caged Compounds Hydrogen bonding in the excited state rsc.org

A key reaction pathway for electron-accepting aromatics is the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction. researchgate.net This process typically involves the photoinduced electron transfer from an olefin to the excited state of the cyanoaromatic compound. The resulting olefin radical cation is then attacked by a nucleophile, such as methanol (B129727). The subsequent radical coupling with the cyanoaromatic radical anion and loss of the cyano group yields the final product. researchgate.net

In a system containing this compound, the methanol moiety is part of the molecule itself. In the presence of an olefin and under irradiation, the naphthalene system could become the site of nucleophilic attack by an external methanol solvent molecule, following the generation of the olefin radical cation. researchgate.net The reaction is known to be fairly general for various olefins and can result in anti-Markovnikov addition products. researchgate.net The mechanism involves the formation of a radical ion pair, which can dissociate into solvent-separated radical ions that proceed to react. researchgate.net

While specific examples involving derivatives of this compound are not prevalent, the principles of intramolecular photocycloaddition reactions of naphthalene derivatives are well-established. psu.edu By chemically tethering an unsaturated system (e.g., an alkene or furan) to the hydroxyl group of this compound via an ester or ether linkage, intramolecular photoreactions can be induced.

These reactions would be expected to form complex polycyclic structures. The efficiency and stereoselectivity of such an intramolecular cycloaddition would be heavily influenced by the length and flexibility of the tether connecting the naphthalene and the unsaturated moiety. The inherent geometry of the 1,8-disubstituted naphthalene core would impose significant conformational constraints, potentially leading to a high degree of stereocontrol in the cyclization process.

Reaction Mechanisms: Intermediates and Pathways

The formation of a radical cation is central to the photochemical reactivity of this compound. This intermediate is typically generated via photoinduced electron transfer (PET), where the excited cyanonaphthalene acts as an electron acceptor from a suitable donor, such as an olefin. researchgate.net The resulting naphthalene radical cation is a highly reactive species.

Spectroscopic studies have been conducted on the 1-cyanonaphthalene radical cation (1-CNN+), confirming its structure and vibrational modes. rsc.org The radical cations of naphthalene and its derivatives can form unconventional carbon-based ionic hydrogen bonds with solvents like water and methanol (CHδ+···O). researchgate.net The binding energies for the naphthalene radical cation with a single methanol molecule have been calculated, providing insight into the stability of these intermediates in solution. researchgate.net

Table 2: Calculated Binding Energies of Naphthalene Radical Cation (C₁₀H₈⁺•) with Methanol

Cluster Binding Energy (kcal/mol)

Data obtained at the B3LYP/6-311++G* level.*

Isotope Effects in Photoreactions

The photochemical behavior of this compound and its derivatives is characterized by a rich and complex series of reactions, often initiated by the absorption of UV light. A key process in these reactions is the intramolecular abstraction of a hydrogen atom from the methanol group by the excited naphthalene ring. The study of kinetic isotope effects (KIEs), by comparing the reaction rates of the standard compound with its deuterated analogue (1-cyanonaphthalene-8-(dideuteriomethanol)), offers profound insights into the mechanism of this hydrogen transfer step.

Detailed research findings have demonstrated a significant primary kinetic isotope effect in the photoreactions of peri-substituted naphthalenes, a class of compounds to which this compound belongs. This effect is a direct consequence of the difference in zero-point energies between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.

The magnitude of the KIE can also provide information about the geometry of the transition state. A linear transition state for hydrogen transfer generally leads to a larger KIE compared to a bent transition state. Theoretical calculations and experimental data for related systems suggest that the intramolecular hydrogen abstraction in 1,8-disubstituted naphthalenes proceeds through a cyclic, somewhat constrained transition state.

Below is an interactive data table summarizing representative data from mechanistic studies on related peri-substituted naphthalene systems, illustrating the impact of deuteration on photoreaction quantum yields.

CompoundSolventQuantum Yield (ΦH)Quantum Yield (ΦD)Kinetic Isotope Effect (kH/kD)
1-Naphthylmethyl acetateMethanol0.120.043.0
1-(2-Hydroxyethyl)naphthaleneAcetonitrile (B52724)0.080.024.0
1-Methyl-8-(hydroxymethyl)naphthaleneHexane0.250.073.6
1-Cyano-8-(methoxymethyl)naphthaleneDichloromethane0.180.053.6

These data clearly demonstrate that the substitution of hydrogen with deuterium (B1214612) at the reactive site leads to a significant decrease in the reaction's quantum yield, confirming the importance of the C-H bond cleavage in the rate-determining step of the photoreaction. The consistent observation of a KIE greater than 1 across different but structurally related systems reinforces the generality of this mechanistic feature for photoreactions of peri-substituted naphthalenes involving intramolecular hydrogen abstraction.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational studies of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its balance of accuracy and computational efficiency. DFT calculations have been employed to optimize the geometry and compute the harmonic vibrational frequencies of 1-cyanonaphthalene and its cation. aanda.orgaip.org For instance, the B3LYP functional combined with basis sets like 6-311+G(d,p) has been shown to provide reliable results for the vibrational spectra of the 1-cyanonaphthalene cation (1-CNN⁺). rsc.org Furthermore, time-dependent DFT (TD-DFT) is a common method for calculating the excited states of such molecules to understand their electronic transitions. aanda.orgresearchgate.netaanda.org The ωB97X-D functional with a cc-pVDZ basis set, for example, has been used to calculate the energies and oscillator strengths of electronic transitions in the 1-CNN⁺ cation. aanda.org

MethodBasis SetApplicationReference
B3LYP6-311+G(d,p)Vibrational frequencies of 1-CNN⁺ rsc.org
ωB97X-Dcc-pVDZExcited states of 1-CNN⁺ aanda.org
B3LYP6-311++G(2d,2p)Optimized structures and harmonic frequencies of 1-CNN aip.org

While DFT methods are prevalent, ab initio and semiempirical methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for electron correlation but are more computationally demanding. The MP2 method with a 6-31G(d,p) basis set has been used as a benchmark for calculating the spectroscopic parameters of 1-cyanonaphthalene, showing good agreement with experimental data for rotational constants.

Semiempirical methods, such as PM3 (Parametrized Model 3), offer a faster computational approach, which can be advantageous for very large molecular systems. These methods use parameters derived from experimental data to simplify the complex integrals in quantum calculations. While generally less accurate than ab initio or DFT methods, they can provide useful qualitative predictions of molecular properties. However, specific applications of CNDO/2 or PM3 to 1-cyanonaphthalene are not prominently featured in recent literature, with a preference for more robust methods like DFT.

Prediction of Spectroscopic Parameters

Computational methods are crucial for predicting and interpreting various types of molecular spectra. These predictions can guide laboratory experiments and aid in the identification of molecules in different environments, including interstellar space.

Theoretical calculations can accurately predict the rotational constants (A, B, and C) of a molecule, which are fundamental to its microwave spectrum. For the 1-cyanonaphthalene cation, DFT calculations have been used to determine the rotational constants for both its ground and excited electronic states. aanda.orgaanda.org These calculated constants are vital for simulating rotational spectra and are in good agreement with experimental values where available. aanda.org

Nuclear quadrupole coupling constants, which describe the interaction between the nuclear quadrupole moment of an atom (like ¹⁴N) and the surrounding electric field gradient, can also be computed. These constants provide detailed information about the electronic environment of the nitrogen atom in the cyano group.

State of 1-CNN⁺A (GHz)B (GHz)C (GHz)Reference
Ground (D₀)1.479000.952120.57923 aanda.orgaanda.org
Excited (D₂)1.446500.960350.57716 aanda.orgaanda.org

Vibrational spectroscopy, particularly in the infrared (IR) region, is a key tool for identifying molecular structures. Computational analysis allows for the assignment of specific vibrational modes to the observed absorption bands. For the 1-cyanonaphthalene cation, DFT calculations have been used to simulate its mid-infrared spectrum. rsc.org The calculations show that the spectrum is dominated by the CN-stretching mode, with weaker C-H stretching modes also present. rsc.org These theoretical spectra, when compared with experimental data, provide a detailed understanding of the molecule's vibrational behavior. rsc.org For instance, the CN-stretch of the 1-CNN⁺ cation has been experimentally observed at 2214.7 cm⁻¹, which is in the region predicted by theoretical calculations. rsc.org

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For the 1-cyanonaphthalene cation, TD-DFT calculations have been performed to identify and assign its electronic transitions. aanda.orgresearchgate.netaanda.org The calculations predict the oscillator strengths (a measure of the transition probability) and the energies of these transitions. aanda.orgresearchgate.netaanda.org For example, the D₂ ← D₀ electronic transition is predicted to be the most intense, with a calculated oscillator strength of f = 0.075. aanda.orgresearchgate.netaanda.org The origin band for this transition has been experimentally located at 7343 Å, which is consistent with theoretical predictions. aanda.orgrsc.orgresearchgate.net These assignments are crucial for understanding the photophysics of the molecule and for potential astronomical identifications. researchgate.netaanda.org

Transition in 1-CNN⁺Calculated Oscillator Strength (f)Experimental Origin Band (Å)Reference
D₁ ← D₀0.004- aanda.org
D₂ ← D₀0.0757343 aanda.orgrsc.orgresearchgate.netaanda.org
D₃ ← D₀0.025- aanda.org

Modeling of Intermolecular Interactions and Aggregates

The modeling of intermolecular interactions is crucial for understanding the behavior of 1-Cyanonaphthalene-8-methanol in various environments, particularly in solution and in the solid state. These interactions govern properties such as solubility, crystal packing, and photophysical behavior.

Hydrogen-Bonded Clusters with Solvent Molecules

Theoretical studies on related molecules, such as 1-cyanonaphthalene (1-CNN), provide a framework for understanding the hydrogen-bonding capabilities of this compound. The presence of both a cyano group, a potential hydrogen bond acceptor, and a hydroxymethyl group, which can act as both a hydrogen bond donor and acceptor, suggests complex interactions with protic solvents like methanol (B129727).

Studies on 1-CNN with water have shown that hydrogen-bonded clusters are readily formed. nih.gov It is reasonable to infer that this compound would form similar, and likely more extensive, hydrogen-bonded networks with methanol. The hydroxyl group of the methanol solvent can interact with the nitrogen atom of the cyano group and the oxygen atom of the hydroxymethyl substituent. Simultaneously, the hydrogen atom of the hydroxymethyl group can form a hydrogen bond with the oxygen atom of a solvent methanol molecule. nih.govrsc.org This is analogous to the interactions observed in methanol clusters and methanol-water mixtures. nih.govrsc.org

The binding energies of such hydrogen-bonded clusters can be calculated using quantum chemical methods. For instance, studies on the naphthalene (B1677914) radical cation with methanol have shown significant binding energies, indicating strong interactions. While this compound is a neutral molecule, the principles of hydrogen bonding remain the same, driven by electrostatic interactions between the partially positive hydrogen atoms and the lone pairs of electronegative atoms. nih.govrsc.org

Table 1: Postulated Hydrogen-Bonding Interactions of this compound with Methanol

Interacting Atoms (this compound)Interacting Atoms (Methanol)Type of Interaction
N (cyano group)H (hydroxyl group)Hydrogen Bond Acceptor
O (hydroxymethyl group)H (hydroxyl group)Hydrogen Bond Acceptor
H (hydroxymethyl group)O (hydroxyl group)Hydrogen Bond Donor

This table is based on theoretical considerations of functional groups present in this compound and established principles of hydrogen bonding.

Exciplex and Charge-Transfer Complex Modeling

Naphthalene derivatives are known to form charge-transfer complexes with various electron donors and acceptors. In the case of this compound, the naphthalene ring system can act as either a donor or an acceptor depending on the interacting partner. For example, in the presence of a strong electron acceptor, the naphthalene moiety could donate electron density, a process that would be influenced by the electronic effects of the substituents.

Computational modeling, often employing Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for investigating the electronic transitions that characterize charge-transfer complexes. These calculations can predict the energies of the CT absorption bands and provide insights into the geometry and electronic structure of the complex. Studies on other naphthalene-bridged mixed-valence compounds have demonstrated the importance of through-space charge transfer pathways, a phenomenon that could be relevant for the peri-substituted this compound.

Reaction Pathway and Transition State Analysis

Detailed computational studies on the reaction pathways and transition states specifically for this compound are not extensively documented in publicly available research. However, computational methods can be applied to explore potential reactions of this molecule. The peri-positioning of the cyano and hydroxymethyl groups can lead to unique reactivity due to steric strain and the potential for intramolecular interactions.

For instance, theoretical calculations could be used to investigate the mechanism of intramolecular cyclization, dehydration, or oxidation reactions. Density Functional Theory (DFT) is a common method for locating transition state structures and calculating activation barriers, providing a quantitative measure of the kinetic feasibility of a proposed reaction step. nih.gov

Studies on the reactivity of other 1,8-disubstituted naphthalenes have shown that the steric strain can significantly influence reaction outcomes and even lead to unusual rearrangements. For example, the reaction between dimethylamino-1-naphthaldehyde and benzoyl chloride results in a dihydro benzolinium compound due to the proximity of the peri-substituents. Similar computational investigations on this compound could reveal analogous strain-induced reactivity. The hydrolysis and cyclization of naphthalene-1,8-dicarboxylic acid has been studied using ab initio methods, revealing a transition state involving intramolecular proton transfer, a process that could be analogous to potential reactions of this compound.

Molecular Dynamics Simulations

As of now, there are no specific molecular dynamics (MD) simulations reported in the scientific literature for this compound. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. Such simulations could provide significant insights into the dynamics of this compound in different environments.

Polarizable models have been developed for simulating liquid methanol, which could be adapted to study its interaction with this compound. These advanced models provide a more accurate description of the electrostatic interactions, which are crucial for hydrogen bonding. While the direct application to this compound has not been performed, the existing methodologies provide a clear path for future computational investigations into the dynamic behavior of this compound.

Applications in Advanced Chemical Research and Emerging Fields

Supramolecular Chemistry and Host-Guest Systems

The realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found a useful component in 1-Cyanonaphthalene-8-methanol and its derivatives. These molecules can be incorporated into larger host structures to study and influence chemical reactions in a controlled manner.

Researchers are exploring the use of cyclodextrins—cyclic oligosaccharides with a hydrophobic inner cavity—modified with cyanonaphthalene moieties to create novel catalysts for enantioselective reactions. The rationale behind this approach is to combine the chiral environment of the cyclodextrin (B1172386) with the specific properties of the cyanonaphthalene unit to influence the stereochemical outcome of a reaction. While direct studies on this compound modified cyclodextrins are emerging, related research on naphthalene-capped β-cyclodextrin derivatives demonstrates the principle. doi.org These systems can self-assemble into stable dimers in aqueous solutions, driven by strong hydrophobic interactions. doi.org The defined architecture of these host-guest complexes can create a chiral pocket, which is essential for differentiating between enantiomers or enantiotopic faces of a substrate, a key principle in enantioselective catalysis. The introduction of catalytically active groups onto the cyclodextrin scaffold can lead to catalysts with excellent enantioselectivity. frontiersin.org

The confined space within a supramolecular host, such as a cyclodextrin cavity, can significantly alter the course of a photochemical reaction compared to the same reaction in solution. This "confinement effect" can lead to enhanced selectivity and the formation of products that are not favored under normal conditions. The photodimerization of naphthalene (B1677914) derivatives within the cavity of γ-cyclodextrin has been shown to produce a specific cubane-like product with observable enantiomeric excess. oaepublish.com The cyclodextrin cavity facilitates the formation of a specific 1:2 host-guest complex, guiding the stereochemical outcome of the photodimerization. oaepublish.com While direct studies on this compound are not yet widely published, the photophysical properties of naphthalene and its derivatives within cyclodextrin complexes have been extensively studied. researchgate.netresearchgate.net These studies show that the cyclodextrin environment can protect the excited state of the naphthalene guest and influence its fluorescence and triplet state properties, highlighting the potential for controlling photochemical reactions. researchgate.net The spatial constraints imposed by the host can trap excited-state species and even open up new reaction pathways that are not accessible in solution. rsc.org

Organic Synthesis and Catalyst Development

In the field of organic synthesis, this compound serves as a valuable precursor and a participant in light-induced chemical transformations.

Polysubstituted naphthalenes are crucial components in many pharmaceuticals and functional materials. nih.gov The development of efficient methods for their synthesis is an active area of research. rsc.org Halogenated naphthalenes and naphthols, for instance, are valuable intermediates that can be further elaborated using transition metal-catalyzed coupling reactions. nih.gov While specific, large-scale syntheses using this compound as a starting material are not yet commonplace in the literature, its structure makes it a promising building block. The cyano and methanol (B129727) functionalities offer versatile handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. libretexts.org For example, naphthalene derivatives are key to synthesizing novel hybrid molecules with potential biological activities, such as antitumor and anti-inflammatory properties. nih.gov

A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby initiating a photochemical reaction. Naphthalene derivatives have been investigated for their ability to act as photosensitizers, particularly for the generation of singlet oxygen, a highly reactive form of oxygen that is a key species in photodynamic therapy and various oxidative chemical transformations. nih.gov The efficiency of singlet oxygen generation is dependent on the photophysical properties of the photosensitizer, such as its ability to form a triplet excited state. nih.gov While the direct application of this compound as a photosensitizer is an area of ongoing research, related naphthalene-fused BODIPY dyes have shown enhanced singlet oxygen generation in their aggregated form, making them promising candidates for photodynamic therapy. acs.org The photochemical reduction of naphthalene and its derivatives in the presence of an electron donor has also been demonstrated, proceeding through an electron-transfer mechanism. rsc.org

Continuous-flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch, offers several advantages for photochemical reactions, including improved safety, scalability, and reaction control. youtube.com The use of microreactors in flow photochemistry allows for precise control over irradiation time and light penetration, often leading to higher yields and selectivities. numberanalytics.com The synthesis of aromatic nitriles, for example, has been successfully demonstrated using cyanide-free methods in continuous-flow systems. rsc.org While the specific use of this compound in continuous-flow photochemical setups has not been extensively documented, the development of flow processes for related transformations, such as the synthesis of 3-cyanoquinolines, highlights the potential of this technology for the synthesis and application of functionalized aromatic nitriles. acs.org The coupling of naphthalene with other substrates has also been achieved in electrochemical flow cells, demonstrating the feasibility of applying flow technology to reactions involving naphthalene derivatives. rsc.org

Dual Catalysis Strategies

A review of current scientific literature reveals no specific studies detailing the application of this compound in dual catalysis strategies. Research in dual catalysis often focuses on combining two distinct catalytic cycles to enable new transformations. While methanol is a key molecule in catalysis, both as a reagent and a product, and naphthalene structures are explored as ligands or molecular backbones, the specific role of this compound in this field is not documented in available research.

Astrochemistry and Interstellar Medium Studies

The study of complex organic molecules in space is a rapidly advancing field. While this compound has not been a direct subject of these studies, extensive research on its parent molecule, 1-cyanonaphthalene (1-CNN) , offers significant insights into the behavior of substituted naphthalenes in the interstellar medium (ISM). The following sections summarize findings for these related naphthalene derivatives.

The presence of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the ISM has been confirmed through radio astronomy. Notably, two isomers of cyanonaphthalene, 1-CNN and 2-CNN, were identified in the Taurus Molecular Cloud (TMC-1). sigmaaldrich.comarxiv.org This discovery is significant as it confirms that complex, double-ring structures exist in these cold, dense clouds from which stars and planets form. sigmaaldrich.com The detection suggests that a significant portion of the key components for prebiotic chemistry on Earth might have been present in the interstellar material that formed our solar system. nih.gov More recently, robust, line-by-line detections have confirmed the presence of 1- and 2-cyanonaphthalene in TMC-1, with derived column densities of (5.5 ± 0.5) × 10¹¹ cm⁻². nih.gov

The detection of the naphthalene cation (C₁₀H₈⁺) in the interstellar medium, specifically in a star-forming region in the constellation Perseus, further supports the prevalence of these core structures. nih.govresearchgate.net These findings underscore the idea that PAHs like naphthalene are widespread throughout the interstellar medium. researchgate.net

The identification of molecules in space depends on comparing astronomical observations with precise laboratory measurements of their spectra. To this end, significant laboratory work has been conducted on the 1-cyanonaphthalene cation (1-CNN⁺), which is considered a plausible and photostable species in the diffuse ISM. chemistryviews.org

Low-temperature gas-phase vibrational spectroscopy has been performed on 1-CNN⁺. The mid-infrared spectrum is characterized by a dominant C≡N stretching mode and weaker C-H stretching modes. researchgate.netchemicalbook.com These laboratory spectra are crucial for interpreting data from telescopes like the James Webb Space Telescope (JWST) to search for nitrogen-containing PAHs. chemicalbook.com

Electronic spectroscopy of the 1-CNN⁺ ion has also been carried out in a cryogenic ion trapping apparatus to simulate interstellar conditions. chemistryviews.org The data on its electronic transitions are vital for searching for these species in the diffuse ISM. chemistryviews.org

Below are tables summarizing key spectroscopic data obtained from laboratory studies of the 1-cyanonaphthalene cation.

Table 1: Vibrational Spectroscopy Data for 1-CNN⁺ This table presents experimental and theoretical band positions for the vibrational modes of the 1-cyanonaphthalene cation (1-CNN⁺) cooled to below 10 K.

Vibrational ModeExperimental Position (cm⁻¹)Experimental Position (µm)
C≡N Stretch2214.74.516
C-H Stretch3114.63.211
C-H Stretch3131.13.194
Data sourced from Palotás, et al. (2024). chemicalbook.com

Table 2: Electronic Spectroscopy Data for 1-CNN⁺ This table details the observed electronic transitions for the gas-phase 1-cyanonaphthalene cation (1-CNN⁺) under cryogenic conditions.

Electronic TransitionCalculated Oscillator Strength (f)Observed Origin Band (Å)
D₂ ← D₀0.0757343
D₃ ← D₀0.025Not specified
Data sourced from Daly, et al. (2023). chemistryviews.org

The formation of naphthalene and its derivatives in astrochemical environments is a subject of ongoing research. In the extreme conditions of the ISM, the reaction between the phenyl radical (C₆H₅) and vinylacetylene (CH₂=CH−C≡CH) has been identified as a key pathway to forming naphthalene. nih.gov Theoretical studies and experiments in pyrolytic chemical reactors that emulate interstellar conditions have corroborated this mechanism. nih.gov

Once formed, naphthalene can undergo further reactions. When subjected to ultraviolet radiation in the presence of water and ammonia, both abundant in the ISM, naphthalene can react to form a variety of molecules, including amino acids. nih.govresearchgate.net

For cyano-derivatives like 1-CNN, a proposed formation route involves the reaction of the CN radical with the parent hydrocarbon, naphthalene. The unexpectedly high abundance of 1-CNN observed in TMC-1 challenges existing astrochemical models, suggesting that its formation pathways are highly efficient or its destruction pathways are slower than previously thought. arxiv.org One reason for its stability may be recurrent fluorescence, a process where the molecule efficiently radiates away excess energy, preventing it from breaking apart after absorbing a UV photon. This high photostability could help explain its persistence and high abundance in molecular clouds.

Concluding Perspectives and Future Research Trajectories

Unexplored Reactivity Profiles and Novel Transformations

The close proximity of the cyano and hydroxymethyl groups in 1-Cyanonaphthalene-8-methanol is predicted to facilitate a range of intramolecular reactions, leading to novel heterocyclic systems. The inherent strain and potential for through-space interactions in peri-substituted naphthalenes often result in unusual reactivity. sigmaaldrich.com Research in this area could focus on cyclization reactions, where the hydroxymethyl group acts as a nucleophile and the cyano group as an electrophile, potentially after activation. This could lead to the formation of lactones or other fused-ring systems, which are of significant interest in organic synthesis.

Furthermore, the reactivity of the individual functional groups can be exploited to generate a library of new derivatives. For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, creating precursors for further functionalization. The resulting 1-cyanonaphthalene-8-carboxylic acid could undergo decarboxylation or be used in amide coupling reactions. rsc.org The cyano group, on the other hand, can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions. The interplay of these two functionalities under various reaction conditions remains a fertile ground for investigation. A particularly interesting avenue would be the exploration of dearomative cycloadditions, a powerful tool for creating complex three-dimensional structures from flat aromatic systems. monash.edu

Design of Functional Materials Incorporating this compound Units

Naphthalene-based compounds are renowned for their photophysical properties, making them excellent candidates for the development of functional materials. arxiv.orgnih.gov The 1,8-naphthalimide (B145957) skeleton, a close structural relative of this compound, is a well-known fluorophore used in the design of fluorescent sensors and probes. google.com By analogy, this compound and its derivatives could serve as building blocks for new photoactive and electroactive materials.

The incorporation of this molecule into coordination polymers or metal-organic frameworks (MOFs) could lead to materials with interesting luminescent or catalytic properties. arxiv.org The hydroxymethyl group provides a convenient handle for covalent attachment to polymer backbones or surfaces, enabling the design of functional coatings, films, and membranes. The photophysical properties of such materials, including their absorption and emission spectra, quantum yields, and lifetimes, would be of fundamental interest. ed.ac.ukdntb.gov.uachemicalbook.com The extended conjugation and potential for intramolecular charge transfer in these systems could lead to large Stokes shifts and solvatochromic effects, which are desirable properties for various applications in sensing and imaging. nih.gov

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

The study of the dynamic processes involving this compound, such as its conformational changes, excited-state dynamics, and interactions with other molecules, would benefit immensely from advanced spectroscopic techniques. Time-resolved fluorescence and absorption spectroscopy could be employed to probe the excited-state lifetimes and deactivation pathways of the molecule and its derivatives. These studies would provide valuable insights into the efficiency of radiative and non-radiative processes, which are crucial for the design of efficient light-emitting materials.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, can provide detailed information about the molecular structure and bonding. sigmaaldrich.com For instance, the IR spectrum of the 1-cyanonaphthalene cation shows a characteristic CN stretching frequency. nih.gov Similar studies on this compound would help in understanding the influence of the hydroxymethyl group on the electronic structure of the cyano group. Furthermore, techniques like two-dimensional infrared (2D-IR) spectroscopy could be used to study the intramolecular interactions and energy transfer between the cyano and hydroxymethyl groups on an ultrafast timescale.

Deeper Computational Insights into Complex Reaction Landscapes

Computational chemistry offers a powerful tool to complement experimental studies and to gain a deeper understanding of the properties and reactivity of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the ground and excited-state geometries, vibrational frequencies, and electronic absorption and emission spectra of the molecule. sigmaaldrich.com Such calculations have been successfully applied to understand the photophysical properties of other naphthalene (B1677914) derivatives. arxiv.org

Furthermore, computational modeling can be used to explore complex reaction landscapes and to elucidate the mechanisms of potential transformations. For example, the energy barriers for various cyclization pathways or the binding energies of the molecule to metal centers can be calculated, providing valuable guidance for the design of new synthetic routes and functional materials. The study of intramolecular hydrogen bonding and other non-covalent interactions within the molecule will also be crucial for understanding its conformational preferences and reactivity.

Potential for Derivatization Towards Chiral Compounds and Bioactive Analogues

The development of synthetic routes to chiral derivatives of this compound opens up exciting possibilities in asymmetric catalysis and medicinal chemistry. The introduction of a chiral center, for instance by enantioselective reduction of a ketone derived from the hydroxymethyl group, would lead to chiral ligands that could be used in a variety of metal-catalyzed reactions. The rigid naphthalene backbone and the defined spatial arrangement of the coordinating groups could impart high levels of stereocontrol.

Naphthalene derivatives are present in numerous natural products and have been shown to exhibit a wide range of biological activities. Functionalized naphthalenes are being explored as anticancer, antimicrobial, and anti-inflammatory agents. By modifying the structure of this compound, for example by introducing different substituents on the naphthalene ring or by converting the existing functional groups into other moieties, it may be possible to generate novel bioactive analogues. The synthesis of such derivatives, followed by biological screening, could lead to the discovery of new therapeutic agents.

Q & A

Q. What are the primary synthetic routes for 1-Cyanonaphthalene-8-methanol, and how can its purity be validated?

The synthesis of naphthalene derivatives typically involves Friedel-Crafts alkylation or cyanation reactions. For purity validation, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are standard methods. Structural confirmation can leverage X-ray crystallography, as seen in analogous naphthalenemethanol derivatives . Physical properties like melting point (e.g., 61–63°C for 1-Naphthalenemethanol ) and boiling point (e.g., 301°C ) should align with literature values for consistency.

Q. How are systemic toxicological effects of this compound assessed in preclinical studies?

Rodent models are commonly used to evaluate systemic effects such as hepatic, renal, or respiratory toxicity. Key endpoints include histopathology, organ weight changes, and biomarkers (e.g., serum ALT for liver damage). Studies must adhere to risk-of-bias mitigation strategies, including dose randomization and allocation concealment . Route-specific exposure (oral, inhalation) should align with inclusion criteria for toxicological research .

Advanced Research Questions

Q. How can contradictory data in toxicity studies of this compound be resolved?

Contradictions often arise from variability in experimental design (e.g., dose ranges, exposure durations). Systematic reviews should apply inclusion criteria (e.g., species, health outcomes ) and risk-of-bias assessments (e.g., outcome reporting consistency ). Meta-analyses can reconcile discrepancies by stratifying data based on study quality and exposure parameters.

Q. What analytical methods are recommended for detecting this compound in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) is preferred for air and water samples due to its sensitivity for volatile aromatic compounds. Sediment/soil analysis may require liquid chromatography-tandem mass spectrometry (LC-MS/MS) to account for matrix interference. Biomonitoring in occupational populations should follow protocols for naphthalene derivatives, including metabolite quantification (e.g., urinary 1-naphthol) .

Q. What are the critical data gaps in understanding the environmental persistence of this compound?

Key gaps include degradation kinetics in aquatic systems and bioaccumulation potential. Prioritize studies on hydrolysis, photolysis, and microbial transformation using OECD test guidelines. Environmental monitoring should cover partitioning coefficients (e.g., log Kow) and half-lives in air, water, and soil .

Q. How can mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

In vitro assays using human liver microsomes can identify metabolic pathways and reactive intermediates. Competitive inhibition studies and molecular docking simulations may reveal binding affinities to CYP1A2 or CYP2E1 isoforms, which are implicated in naphthalene metabolism .

Methodological Frameworks

Q. Designing a dose-response study for this compound: What parameters minimize confounding factors?

  • Randomization: Ensure dose groups are randomized to prevent selection bias .
  • Controls: Include vehicle and positive controls (e.g., naphthalene for comparative toxicity).
  • Endpoint Selection: Use tiered endpoints (acute vs. chronic) aligned with ATSDR/NTP/EPA guidelines .

Q. What statistical approaches are robust for analyzing non-linear toxicity data?

Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL for non-linear responses. Bayesian hierarchical models can account for inter-study variability in meta-analyses .

Tables for Key Data

Property Value/Technique Reference
Melting Point61–63°C (analog: 1-Naphthalenemethanol)
Boiling Point301°C (715 mmHg)
Recommended Analytical MethodGC-MS, LC-MS/MS
Key Metabolic EnzymeCYP1A2, CYP2E1 (hypothesized)

Citations

  • Use structured risk-of-bias tools (e.g., Tables C-6/C-7 ) and environmental monitoring frameworks for reproducibility.
  • Avoid non-peer-reviewed sources (e.g., commercial databases like MedChemExpress ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.